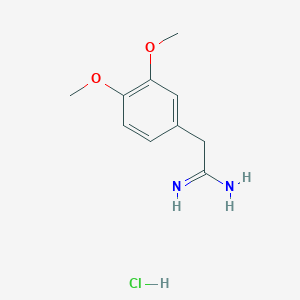

2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of acetic acid as a solvent or catalyst. For example, the synthesis of 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline involves a condensation reaction between 1,2-phenylenediamine and 2-chloro-3′,4′-dimethoxybenzil in boiling acetic acid . Similarly, the precursor for another compound was synthesized by reacting 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid . These methods suggest that acetic acid is a common reagent in the synthesis of compounds with dimethoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds shows significant dihedral angles between the aromatic rings and the core structure of the molecules. For instance, in the quinoxaline derivative, the chlorophenyl and dimethoxyphenyl rings make dihedral angles of 78.45° and 35.60°, respectively, with the quinoxaline unit . These angles can influence the overall shape and electronic distribution of the molecule, which in turn affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride. However, the synthesis of related compounds involves reactions such as condensation and Thia-Michael addition, which are common in the formation of heterocyclic and aromatic compounds . These reactions typically require precise conditions and catalysts to proceed efficiently.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not directly reported in the papers. However, the determination of the structure of related compounds by techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry suggests that these methods could be used to analyze the physical and chemical properties of 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride . Additionally, the docking of a compound into the active site of a bacterial enzyme indicates potential biological activity, which could be relevant for the analysis of the physical and chemical properties of similar compounds .

Scientific Research Applications

1. Synthesis of Papaverine Hydrochloride

- Summary of Application: “2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride” is used in the synthesis of Papaverine Hydrochloride, a muscle relaxant .

- Methods of Application: The synthetic process involves several steps. First, 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethanamine react at high temperature. The resulting amide reacts with POCl3 to yield an imine. This imine is then dehydrogenated with Raney nickel at high temperature to form papaverine, which is treated with hydrochloric acid to yield papaverine hydrochloride .

- Results or Outcomes: The overall yield of the process was improved to 63%. The proposed synthetic procedure is suitable for industrial production .

2. Antiulcer Activities

- Summary of Application: Acyl derivatives of “2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride” were synthesized and evaluated for their effectiveness to prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats .

- Methods of Application: A series of acyl derivatives of 2-(3,4-Dimethoxyphenyl)ethylamine were synthesized and evaluated for their antiulcer activities .

- Results or Outcomes: Among the synthesized compounds, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride had significant antiulcer activity .

3. Antioxidant and Antibacterial Activities

- Summary of Application: Novel benzamide compounds, including derivatives of “2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride”, were synthesized and evaluated for their antioxidant and antibacterial activities .

- Methods of Application: The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

4. Synthesis of Dopamine Analogues

- Summary of Application: “2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride” is closely related to 3,4-Dimethoxyphenethylamine (DMPEA), a chemical compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

- Methods of Application: The synthesis of DMPEA involves the reaction of 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride with other reagents under specific conditions .

- Results or Outcomes: The synthesized DMPEA can be used in further research to understand the functioning of dopamine in the human brain .

5. Treatment of Ischemia

- Summary of Application: In 1978, papaverine hydrochloride, which can be synthesized from “2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride”, was marketed in France for the treatment of ischemia .

- Methods of Application: The treatment involves the administration of papaverine hydrochloride to patients suffering from ischemia .

- Results or Outcomes: The treatment has been found to be effective in alleviating the symptoms of ischemia .

6. Synthesis of Novel Amides

- Summary of Application: A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Methods of Application: The synthesis involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives .

- Results or Outcomes: The synthesized amides were found to have potent anti-ulcer activities at oral doses of 50-400 mg/kg .

properties

IUPAC Name |

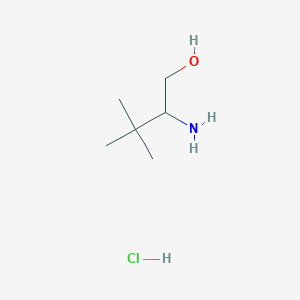

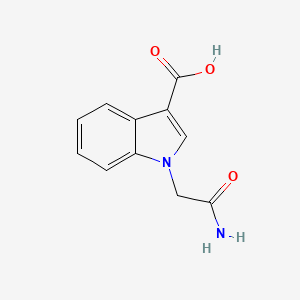

2-(3,4-dimethoxyphenyl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2;/h3-5H,6H2,1-2H3,(H3,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKKPUQRMWDLJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=N)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)